molecular formula C6N12O6 B1197213 1,3,5-Triazido-2,4,6-trinitrobenzene CAS No. 29306-57-8

1,3,5-Triazido-2,4,6-trinitrobenzene

Cat. No.: B1197213
CAS No.: 29306-57-8
M. Wt: 336.14 g/mol
InChI Key: LIPDUIOSIFXENT-UHFFFAOYSA-N
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Description

1,3,5-Triazido-2,4,6-trinitrobenzene is an aromatic high explosive composed of a benzene ring with three azido groups (-N₃) and three nitro groups (-NO₂) alternating around the ring. This compound is known for its high detonation velocity of 7,350 meters per second, which is comparable to other high explosives like triaminotrinitrobenzene .

Preparation Methods

1,3,5-Triazido-2,4,6-trinitrobenzene can be synthesized through several routes:

Chemical Reactions Analysis

1,3,5-Triazido-2,4,6-trinitrobenzene undergoes several types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,5-Triazido-2,4,6-trinitrobenzene involves the decomposition of the azido and nitro groups, leading to the release of nitrogen gas and the formation of benzotrifuroxan. This decomposition is highly exothermic and contributes to the explosive nature of the compound .

Comparison with Similar Compounds

1,3,5-Triazido-2,4,6-trinitrobenzene can be compared with other similar compounds such as:

This compound is unique due to its combination of azido and nitro groups, which contribute to its high detonation velocity and explosive properties.

Properties

IUPAC Name

1,3,5-triazido-2,4,6-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6N12O6/c7-13-10-1-4(16(19)20)2(11-14-8)6(18(23)24)3(12-15-9)5(1)17(21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPDUIOSIFXENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183552
Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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Molecular Weight

336.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

"Bright yellow plates from acetic acid"; [Merck Index]
Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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CAS No.

29306-57-8
Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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Record name TRINITROTRIAZIDOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25NHL6Y97G
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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